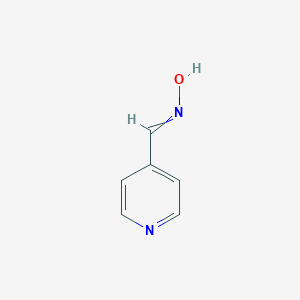

4-Pyridinealdoxime

Structure

3D Structure

Eigenschaften

CAS-Nummer |

696-54-8 |

|---|---|

Molekularformel |

C6H6N2O |

Molekulargewicht |

122.12 g/mol |

IUPAC-Name |

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5- |

InChI-Schlüssel |

OFYLBLSSPQTTHT-YVMONPNESA-N |

SMILES |

C1=CN=CC=C1C=NO |

Isomerische SMILES |

C1=CN=CC=C1/C=N\O |

Kanonische SMILES |

C1=CN=CC=C1C=NO |

Piktogramme |

Irritant |

Synonyme |

Isonicotinaldehyde Oxime; 4-Pyridinaldoxime; 4-Pyridinecarboxaldehyde Oxime; NSC 63847; |

Herkunft des Produkts |

United States |

Beschreibung

Historical Context of Pyridine (B92270) Aldoximes in Chemical and Biomedical Science

Pyridine and its derivatives have a long history in chemistry, with pyridine itself first synthesized in 1876. nih.gov Pyridine bases were initially sourced from coal tar and later through synthetic processes developed in the 1950s. nih.gov The pyridine scaffold is a versatile heterocyclic compound with a broad spectrum of biological activities, including antiviral, antidiabetic, anticancer, antimicrobial, anti-inflammatory, antioxidant, analgesic, and enzyme inhibition properties. researchgate.netrsc.org

Pyridine aldoximes, a class of compounds containing a pyridine ring and an aldoxime functional group, have gained prominence, particularly in biomedical science, due to their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate compounds. researchgate.netajchem-a.com This property has made them relevant in the context of treating organophosphate poisoning. Pralidoxime (B1201516) (2-pyridine aldoxime methyl chloride), for instance, is a well-known example of a pyridine aldoxime used in this application. ajchem-a.comwikipedia.org The synthesis of pralidoxime involves treating pyridine-2-carboxaldehyde with hydroxylamine (B1172632) to yield pyridine-2-aldoxime, which is then alkylated. wikipedia.org

Foundational Research Perspectives on 4-Pyridinealdoxime

Foundational research on this compound has explored its fundamental chemical properties and potential applications. Studies have investigated its use as a reagent in organic synthesis, leveraging its pyridine and aldoxime moieties to introduce these groups into other molecules. guidechem.com Its capacity to act as a chelating agent and form coordination complexes with metal ions has also been a subject of study. guidechem.comakjournals.comresearchgate.net For example, research has been conducted on the spectral and thermal properties of copper(II) complexes of this compound. akjournals.com These studies have indicated the formation of complexes with a metal-to-ligand ratio of 1:2, where the aldoxime acts as a neutral molecule, and have suggested polymeric structures with copper(II) ions in a distorted octahedral environment. akjournals.com

Conformational studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the structure and behavior of pyridine aldoximes, including the syn- and anti-isomers. cdnsciencepub.com Research has examined the conformational preferences of the oxime moiety relative to the pyridine ring. cdnsciencepub.com

Contemporary Significance of this compound in Advanced Chemical Systems

In contemporary academic research, this compound continues to be relevant, particularly in the development of advanced chemical systems and materials. Its role as a building block in the synthesis of more complex molecules is still explored. For instance, this compound has been used in the preparation of pyridinium-4-aldoxime salts, which have been investigated for their biological activity, including disinfection effects. mdpi.comnih.gov The synthesis of these salts typically involves reacting this compound with 1-bromoalkanes. mdpi.comnih.gov

Furthermore, this compound is being incorporated into novel hybrid compounds and dendrimers for various applications. Research has explored 7-methoxytacrine–this compound hybrids as potential prophylactic agents with reactivation properties in the context of organophosphate intoxication. oup.comnih.govtandfonline.com Molecular modeling studies have been conducted to understand the interactions of such hybrids, as well as this compound itself, with inhibited acetylcholinesterase. tandfonline.com

This compound has also been utilized in the synthesis of carbosilane dendrimers, and their monolayer properties on different subphases have been examined. researchgate.net Studies have investigated the behavior of these dendrimers, noting that the surface pressure-area isotherms can be dependent on the subphase ion and pH. researchgate.net

Additionally, this compound has been identified as a degradation product of certain oxime-based compounds used as antidotes, such as obidoxime (B3283493) chloride, which is relevant for understanding the stability and shelf life of these pharmaceutical formulations. researchgate.netpda.org

These examples highlight the ongoing academic interest in this compound as a versatile compound with applications ranging from the synthesis of novel salts and hybrid molecules to its consideration in the context of chemical stability and degradation pathways.

Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H6N2O | fishersci.canih.govnist.gov |

| Molecular Weight | 122.12 g/mol | nih.govnist.govguidechem.com |

| CAS Number | 696-54-8 | fishersci.canist.govguidechem.com |

| PubChem CID | 5324569, 135465065 (Isomer specific) | fishersci.canih.govnih.govfishersci.se |

| Appearance | White to off-white crystalline powder | guidechem.com |

| Melting Point | 133°C (reported) | fishersci.ca |

| XlogP (predicted) | 0.6 - 0.7 | nih.govuni.lu |

Data Table: Selected Pyridine Aldoximes and Derivatives Mentioned

| Compound Name | PubChem CID | Relevance | Source |

| This compound | 5324569, 135465065 | Subject of the article | fishersci.canih.govnih.govfishersci.se |

| Pyridine-2-aldoxime | 13395, 135423666, 6740772 | Used in synthesis of Pralidoxime | uni.lucenmed.comfishersci.cafishersci.ca |

| Pyridine-3-aldoxime | 5371219 | Studied in conformational analysis | nih.gov |

| Pralidoxime (2-PAM) | 6789253 | Example of a therapeutic pyridine aldoxime | wikipedia.org |

| Obidoxime | 4581 | Related oxime, 4-PA is a degradation product | pda.org |

| 7-methoxytacrine–this compound hybrid | Not readily available in search results | Novel hybrid compound studied | oup.comnih.govtandfonline.com |

Synthetic Methodologies and Chemical Transformations of 4 Pyridinealdoxime

Established Synthetic Pathways for 4-Pyridinealdoxime

The synthesis of this compound can be achieved through several routes, with the oxidation of 4-methylpyridine (B42270) followed by oximation being a prominent method. Further transformations, particularly quaternization reactions, are crucial for generating a range of related compounds.

Oxidation of 4-Methylpyridine and Subsequent Oximation

A common method for synthesizing this compound involves the oxidation of 4-methylpyridine. Air oxidation of 4-methylpyridine yields 4-pyridinecarboxaldehyde, which is then subjected to oximation using hydroxylamine (B1172632) sulfate (B86663) to obtain this compound. guidechem.com This process provides a route to the core this compound structure.

Quaternization Reactions of this compound

Quaternization is a significant transformation for this compound, typically involving the alkylation of the nitrogen atom in the pyridine (B92270) ring. This reaction leads to the formation of positively charged pyridinium (B92312) salts. nih.govsrce.hrresearchgate.netmdpi.com The quaternization reaction can be influenced by factors such as the solvent used. Reactions have been successfully carried out in solvents like acetonitrile (B52724) (CH₃CN) and ethanol (B145695) (EtOH), with no significant variation observed in yields between these two solvents in some cases. nih.govresearchgate.net The preparation of quaternary pyridinium salts often involves stirring a mixture of this compound with an alkylating agent under reflux conditions. nih.govresearchgate.net

The synthesis of pyridinium-4-aldoxime salts with varying alkyl chain lengths (from C₈ to C₂₀) has been explored. nih.govresearchgate.net These compounds are a class of quaternary ammonium (B1175870) salts. nih.govresearchgate.net A universal method has been developed for the preparation of monoquaternary pyridinium-4-aldoxime salts featuring alkyl-chain substituents. nih.gov The reaction typically involves this compound and a 1-bromoalkane in a solvent like acetonitrile, stirred under reflux for an extended period. nih.govresearchgate.net The resulting salts are often obtained as white crystals after crystallization. nih.govresearchgate.net

Research has investigated the influence of the non-polar alkyl chain length on the properties and yields of these salts. nih.govresearchgate.net Yields were found to be highest for compounds with C₁₂ to C₁₆ alkyl chains in one study. nih.govresearchgate.net Characterization of these salts is typically performed using analytical techniques such as NMR, EA, HPLC, and MS. nih.govresearchgate.net

Here is a representative data table showing yields and melting points for a series of pyridinium-4-aldoxime salts with varying alkyl chain lengths:

| Compound | Alkyl Chain | Yield (CH₃CN) (%) | Yield (EtOH) (%) | Melting Point (°C) |

| 9 | C₈ | 92 | 93 | 92–93 |

| 10 | C₁₀ | 27 | 41 | 130–132 |

| 11 | C₁₂ | 70 | 55 | 136–137 |

| 12 | C₁₄ | 72 | 75 | 144–146 |

| 13 | C₁₆ | 75 | 87 | 144–145 |

| 14 | C₁₈ | 47 | 76 | 128–130 |

| 15 | C₂₀ | 45 | Not prepared | 126–128 |

Data compiled from Source researchgate.net. Note: Yields can vary based on reaction conditions and scale.

The preparation of these salts is considered a relatively elementary one-step reaction, although repeated crystallization may be necessary to achieve the desired purity. nih.gov

Alkylation of this compound with methyl iodide is a known process for producing 4-pyridine aldoxime methiodide. google.com This reaction involves the quaternization of the pyridine nitrogen atom by methyl iodide. google.com The process is described as comprising alkylating 4-pyridine aldoxime with methyliodide. google.com More broadly, alkylation of tertiary pyridine oximes with N-methylating agents can lead to a new class of oximes with a quaternary nitrogen. google.com

Synthesis of Pyridinium-4-aldoxime Salts with Alkyl Chain Substituents

Synthesis of Advanced this compound Derivatives and Conjugates

Beyond simple quaternization, this compound has been incorporated into more complex molecular structures, leading to the synthesis of advanced derivatives and hybrid compounds.

Hybrid Compounds Incorporating this compound Moieties

Hybrid compounds that include this compound moieties have been synthesized for various research purposes. researchgate.netresearchgate.netjuniperpublishers.comsoton.ac.uknih.govrsc.org These hybrids often combine the this compound structure with other functional groups or scaffolds to impart specific properties. For instance, hybrid reactivators incorporating a peripheral site ligand and a reactivator component, such as a simplified, dehydroxylated pyridine aldoxime functionality, have been developed. soton.ac.uk

One example is a hybrid compound featuring a 7-methoxytacrine moiety linked to this compound, designed with the aim of having dual functionality. researchgate.netnih.govrsc.org The synthesis of such hybrids involves coupling the this compound building block with other molecular fragments, often through appropriate linker groups. nih.gov Sugar oximes, including those derived from this compound, have also been synthesized, sometimes by reacting sugar derivatives with this compound. juniperpublishers.com These examples highlight the use of this compound as a key component in constructing diverse chemical structures with potential applications.

Isatin-Pyridine Oximes Hybrids

Novel Quaternary Ammonium Derivatives of Pyridine Aldoximes

Quaternary ammonium derivatives of pyridine aldoximes are a class of compounds known for their ability to reactivate acetylcholinesterase inhibited by organophosphorus compounds. wikipedia.orgnih.govontosight.ai While this compound itself is a pyridine aldoxime, several quaternary ammonium derivatives exist where the pyridine nitrogen is quaternized and an oxime group is present on the pyridine ring. Examples include Obidoxime (B3283493) and Trimedoxime. nih.govontosight.ainih.govuni.lunih.govwikipedia.org

Obidoxime is a bis-pyridinium oxime where the oxime groups are at the 4-positions of the pyridine rings, linked by an ether bridge. nih.govnih.govuni.lu Trimedoxime is another bis-pyridinium oxime with oxime groups at the 4-positions, linked by a trimethylene chain. ontosight.ainih.govwikipedia.orguni.lu These structures highlight how the this compound moiety or a related structure with an oxime at the 4-position is incorporated into these quaternary ammonium compounds.

Imidazo[4,5-b]Pyridine Derivatives with Pyridine Aldoxime Components

Imidazo[4,5-b]pyridine is a bicyclic compound containing fused imidazole (B134444) and pyridine rings. fishersci.comnih.gov While the core structure of imidazo[4,5-b]pyridine is known, information specifically detailing the synthesis or characteristics of derivatives of imidazo[4,5-b]pyridine that incorporate a this compound component was not found within the scope of the provided search results.

Reaction Conditions and Yield Optimization in this compound Synthesis

The synthesis of oximes, including pyridine aldoximes like this compound, typically involves the reaction of an aldehyde with hydroxylamine or a hydroxylamine salt. While general methods for oxime synthesis are established, detailed information specifically on the optimized reaction conditions and yield optimization for the synthesis of this compound itself was limited in the provided search results. One source mentions the preparation of 4-pyridinecarbaldehyde oxime according to a previously published method (Poziomek et al. 1958). unizg.hr

Mechanistic Investigations of 4 Pyridinealdoxime Reactivity

Nucleophilic Reactivity of the Aldoxime Moiety in 4-Pyridinealdoxime

The aldoxime moiety (-CH=NOH) in this compound exhibits nucleophilic character, particularly when deprotonated to form the corresponding oximate ion. This nucleophilicity is a key feature that enables this compound and its derivatives to participate in various reactions, including those relevant to the detoxification of organophosphorus compounds. mdpi.comresearchgate.net

The deprotonation of the oxime group is considered essential for its nucleophilic reactivity. nih.gov The oximate ion, with its negatively charged oxygen atom, acts as a potent nucleophile. mdpi.com Studies on related oximes, such as those used as reactivators for acetylcholinesterase inhibited by organophosphates, highlight the importance of the oxime group's pKa in determining its nucleophilic efficiency. A lower pKa generally allows for better nucleophilic reactivity. osti.gov

Research has shown that oximate ions, including this compound oximate, can effectively cleave phosphorus, carbon, and sulfur acid derivatives. researchgate.net This nucleophilic attack on electrophilic centers is a fundamental reaction pathway. For instance, the oximate ion can attack the phosphonyl group in organophosphate-inhibited enzymes, leading to the displacement of the enzyme and reactivation. tandfonline.com

In the context of organophosphate detoxification, the nucleophilic aldoxime moiety of compounds like this compound derivatives interacts with the inhibited enzyme. osti.govtandfonline.com The orientation and proximity of the oxime group to the target site are crucial for effective reactivation. osti.gov

Reaction Mechanisms in Organic Transformations Involving this compound

This compound participates in various organic transformations, often leveraging the reactivity of its aldoxime group. These reactions can involve different mechanisms, including nucleophilic attack, condensation, and potential participation in cycloaddition reactions when the pyridine (B92270) ring is involved.

One prominent type of reaction involving the aldoxime moiety is condensation, particularly in the formation of oximes themselves from aldehydes or ketones and hydroxylamine (B1172632) or its derivatives. While this is a method for synthesizing oximes, the reverse reaction (hydrolysis) and reactions where the oxime acts as a nucleophile are also relevant.

As a nucleophile, the oximate form of this compound can engage in substitution reactions. For example, in the context of reactivating inhibited enzymes, the oximate ion performs a nucleophilic substitution at the phosphorus center of the phosphylated enzyme. tandfonline.com This is a key step in restoring enzyme activity.

The aldoxime group can also undergo other transformations, such as oxidation to nitrile oxides or reduction to the corresponding amine, depending on the reagents and conditions used. These reactions involve specific mechanisms dictated by the functional group interconversions.

While the provided search results focus heavily on the nucleophilic role of the oxime in detoxification and derivative synthesis, the pyridine ring itself can also undergo reactions characteristic of pyridines, such as electrophilic aromatic substitution or nucleophilic attack at the alpha or gamma positions, particularly when activated. acs.org However, the provided context emphasizes the aldoxime's reactivity.

Role of Solvent Systems in this compound Reactions

The choice of solvent system significantly influences the rate and outcome of reactions involving this compound, particularly those relying on the nucleophilic character of the aldoxime moiety. Solvent effects can impact solubility, the stability of reactants and transition states, and the degree of ionization of the oxime group.

In the synthesis of this compound-based salts, reactions have been successfully conducted in various solvents, including ethanol (B145695) (EtOH) and acetonitrile (B52724) (CH3CN). mdpi.com Comparative studies have shown that the choice of these solvents did not lead to significant variations in product yields for the quaternization reactions studied. mdpi.com This suggests that for certain transformations, both protic (ethanol) and aprotic polar (acetonitrile) solvents can be effective.

For reactions where the oximate ion acts as a nucleophile, such as the hydrolytic cleavage of organophosphorus compounds, the solvent system plays a crucial role. Studies investigating the nucleophilic efficiency of oximate ions, including this compound oximate, have been conducted in aqueous and cationic micellar media.

Micellar systems, formed by surfactants in aqueous solutions, can significantly enhance the catalytic activity of oximate ions. mdpi.com The microenvironment provided by micelles can lead to an increased concentration of reactants at the micelle-water interface, where the reactions occur. This demonstrates how organized solvent systems can dramatically influence reaction rates compared to homogeneous aqueous solutions.

The solubility of this compound and its derivatives in different solvents is also a critical factor. For instance, in solvent extraction studies involving related 2-pyridyl ketoximes, mixtures of water and organic solvents were used because of the poor solubility of the oxime in purely organic phases. mdpi.com The pH of the aqueous phase in such mixed solvent systems is also important, as it affects the ionization state of the oxime. mdpi.com

The ionization of functionalized oximes, which is essential for generating the nucleophilic oximate species, is also influenced by the solvent environment. Studies have shown that the degree of ionization can vary depending on the alkyl chain length in functionalized oximes and the presence of micellar systems.

Biological and Biomedical Research Applications of 4 Pyridinealdoxime

Research on Acetylcholinesterase Reactivation by 4-Pyridinealdoxime

Research into this compound has centered on its ability to reactivate acetylcholinesterase that has been inhibited by organophosphorus compounds. The core of this research explores its effectiveness against various nerve agents, compares its potency to existing treatments, and investigates how its chemical structure influences its reactivating capabilities.

Reactivation of Organophosphate-Inhibited Acetylcholinesterase

This compound functions by cleaving the covalent bond formed between the organophosphate and the serine residue in the active site of acetylcholinesterase. This action restores the enzyme's ability to hydrolyze acetylcholine, thereby mitigating the toxic effects of the organophosphate. Studies have demonstrated that 4-PA can provide significant protection against lethal doses of certain nerve agents, although its efficacy can be moderate and may require structural modifications for broader effectiveness.

The effectiveness of this compound and its derivatives has been tested against several highly toxic nerve agents. In studies involving guinea pigs, 4-PA did not alter the toxicity of sarin (B92409) (GB), cyclosarin (B1206272) (GF), or VX at a specific lethal dose and did not by itself affect AChE activity in various tissues. nih.gov However, research on hybrid compounds incorporating the 4-PA structure has shown more promising results. For instance, a hybrid of 7-methoxytacrine and this compound demonstrated a 70% recovery in models of VX poisoning.

The reactivation of AChE inhibited by different nerve agents varies. For tabun (B1200054) (GA), which is notoriously difficult to counteract, some novel oximes containing the this compound moiety, like K048, have shown promising reactivation potency, comparable to obidoxime (B3283493) and significantly higher than HI-6 and pralidoxime (B1201516). upol.cznih.gov In the case of sarin-inhibited AChE, HI-6 is generally considered a more effective reactivator than many other oximes, including some 4-PA derivatives. upol.cznih.gov For VX-inhibited AChE, obidoxime and certain new oximes like K027 and K048, which are derivatives of this compound, have demonstrated strong reactivation capabilities. upol.cznih.gov It is important to note that no single oxime has been found to be universally effective against all nerve agents. nih.gov

| Nerve Agent | Reactivator | Reactivation Efficacy | Source |

| Tabun (GA) | K048 (4-PA derivative) | Comparable to obidoxime, superior to HI-6 and pralidoxime | upol.cznih.gov |

| Sarin (GB) | HI-6 | More effective than many 4-PA derivatives | upol.cznih.gov |

| VX | K027 (4-PA derivative) | Among the best AChE reactivators | upol.cznih.gov |

| VX | K048 (4-PA derivative) | Among the best AChE reactivators | upol.cznih.gov |

| VX | 7-MEOTA-4-PA Hybrid | 70% recovery in poisoned models |

The performance of this compound and its derivatives is often benchmarked against commercially available oxime reactivators such as pralidoxime (2-PAM), obidoxime, and HI-6.

In general, 2-PAM is effective against sarin and VX but not tabun. srce.hrnih.gov Obidoxime shows broader-spectrum activity and is a good reactivator for tabun-inhibited AChE, but it also presents higher toxicity risks compared to monoquaternary oximes. srce.hrnih.gov HI-6 is particularly potent against sarin and soman (B1219632) but is not effective for tabun-inhibited AChE. srce.hrnih.gov

Studies have shown that while 4-PA itself may have moderate reactivation efficacy, certain derivatives can outperform standard oximes in specific contexts. For example, the oxime K048, a 4-PA derivative, has reactivation potency for tabun-inhibited AChE that is comparable to obidoxime and significantly better than HI-6 and 2-PAM. upol.cznih.gov For VX-inhibited human AChE, some novel non-quaternary reactivators based on the pyridine (B92270) aldoxime structure have shown effectiveness slightly better than HI-6 and obidoxime, and significantly more effective than 2-PAM. soton.ac.uk However, for sarin-inhibited AChE, HI-6 generally remains superior to many 4-PA derivatives and obidoxime. upol.cznih.govsoton.ac.uk

| Reactivator | Target Nerve Agent | Comparative Efficacy | Source |

| K048 (4-PA derivative) | Tabun | Comparable to Obidoxime; > HI-6, 2-PAM | upol.cznih.gov |

| Novel non-quaternary pyridine aldoxime | VX | > 2-PAM; slightly > HI-6, Obidoxime | soton.ac.uk |

| HI-6 | Sarin | > Obidoxime, some 4-PA derivatives | upol.cznih.govsoton.ac.uk |

| 2-PAM | Sarin, VX | Effective | srce.hrnih.gov |

| Obidoxime | Tabun | Good reactivator | srce.hrnih.gov |

Structure-activity relationship (SAR) studies are crucial for designing more effective AChE reactivators. Research has identified several key structural features that influence the efficacy of pyridine aldoxime compounds. researchgate.net These include the presence of a quaternary nitrogen, the length and structure of the linker connecting pyridinium (B92312) rings in bispyridinium oximes, and the position of the oxime group on the pyridine ring. researchgate.net

For bispyridinium oximes, a three or four-membered linking chain is often considered ideal for reactivation potency. researchgate.net The position of the oxime group is also critical. While oximes with the functional group in the 4-position (like in 4-PA derivatives and obidoxime) show relatively low potency for reactivating sarin-inhibited AChE, they can be effective for other agents like tabun. researchgate.net In contrast, an oxime group in the 2-position, as in HI-6, confers high potency against sarin. researchgate.net

Furthermore, bisquaternary reactivators generally exhibit higher potency in reactivating inhibited AChE compared to monoquaternary ones. mmsl.cz However, this increased efficacy can sometimes be accompanied by greater inhibitory effects on the enzyme itself. mmsl.cz The introduction of different substituents on the pyridinium ring can also modulate the compound's inhibitory profile and reactivation efficacy. mdpi.com

Comparison with Commercial Oxime Reactivators (e.g., 2-PAM, Obidoxime, HI-6)

Prophylactic Strategies Involving this compound Hybrids

A novel approach in countering organophosphate poisoning involves the development of prophylactic agents. These are compounds administered before potential exposure to a nerve agent. One promising strategy is the creation of hybrid molecules that combine a reversible AChE inhibitor with a reactivator moiety.

Influence on Cholinergic Systems Beyond Reactivation

While the primary focus of this compound research is on AChE reactivation, it's important to consider its other potential effects on the cholinergic system. Oximes, including 4-PA and its derivatives, can themselves act as reversible inhibitors of AChE. mmsl.cz This inhibitory activity is dependent on the specific structure of the oxime. mmsl.cz

In a study evaluating the effects of 4-PA on nerve agent-induced toxicity in guinea pigs, it was found that 4-PA, at the tested doses, did not induce toxic signs on its own nor did it alter the toxicity of sarin, cyclosarin, or VX. nih.gov Furthermore, it did not modify AChE activity in blood, brain, or peripheral tissues, either by itself or when administered after nerve agent exposure. nih.gov This suggests that at therapeutic concentrations relevant to reactivation, the direct inhibitory effects of 4-PA may be minimal. However, for some hybrid compounds, the inhibitory properties are intentionally enhanced for prophylactic purposes. nih.gov

Antimicrobial Activity Investigations of this compound Derivatives

Quaternary ammonium (B1175870) compounds derived from pyridine-4-aldoxime (B7857832) have been synthesized and evaluated for their effectiveness against various microbes. nih.gov These derivatives, which are classified as cationic surfactants, typically feature a hydrophilic quaternary nitrogen group and a hydrophobic long alkyl chain. nih.gov Their antimicrobial properties are of significant interest for potential applications as disinfectants. nih.govmdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that quaternary pyridinium-4-aldoxime salts exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often compared to established disinfectants like benzalkonium salts.

Research involving a series of these derivatives with varying alkyl chain lengths (from C8 to C20) demonstrated that their antibacterial potency is influenced by this structural feature. nih.govmdpi.com For instance, against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, derivatives with C14 and C16 alkyl chains (compounds 12 and 13 in the study) were found to be the most effective. mdpi.com In some cases, the efficacy of the C16 analogue against S. aureus was even better than that of the comparable benzalkonium salt. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives (MIC/MBC in mmol/L)

| Compound (Alkyl Chain) | S. aureus | E. faecalis | P. aeruginosa | E. coli |

|---|---|---|---|---|

| C8 (9) | 1.14 / >1.14 | 1.14 / >1.14 | >1.14 | >1.14 |

| C10 (10) | 0.26 / 0.52 | 0.52 / 1.04 | >1.04 | >1.04 |

| C12 (11) | 0.06 / 0.06 | 0.12 / 0.12 | 0.49 | 0.24 / 0.49 |

| C14 (12) | 0.03 / 0.03 | 0.03 / 0.06 | 0.12 / 0.23 | 0.12 / 0.12 |

| C16 (13) | 0.01 / 0.02 | 0.02 / 0.04 | 0.21 / 0.42 | 0.11 / 0.11 |

| C18 (14) | 0.05 / 0.05 | 0.10 / 0.10 | 0.40 / 0.40 | 0.20 / 0.20 |

| C20 (15) | 0.18 / 0.18 | 0.36 / 0.36 | >0.72 | >0.72 |

Source: Adapted from research on pyridine-4-aldoxime based salts. mdpi.com

Antifungal Activity Studies

The antifungal properties of this compound derivatives have also been investigated against various yeast and filamentous fungi. nih.govmdpi.com A study evaluating a series of these compounds found that yeast-type fungi were most sensitive to the C14 and C16 analogues. nih.gov Specifically, against strains like Candida albicans and Candida krusei, a broad spectrum of activity was observed for compounds with alkyl chain lengths from C12 to C18. nih.govmdpi.com

However, the efficacy against filamentous fungi was more limited. nih.govmdpi.com Significant sensitivity in filamentous fungi was primarily observed with the C14 and C16 derivatives (compounds 12 and 13). nih.gov The derivative with the C16 alkyl chain was found to be completely ineffective against the tested filamentous fungi. nih.gov Generally, the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) were higher for the pyridine-4-aldoxime derivatives when compared to the reference benzalkonium salts. nih.gov

Table 2: Antifungal Activity of this compound Derivatives (MIC/MFC in mmol/L)

| Compound (Alkyl Chain) | C. albicans | C. tropicalis | C. krusei | A. niger |

|---|---|---|---|---|

| C8 (9) | 0.57 / 1.14 | 0.57 / 1.14 | 0.28 / 0.57 | >1.14 |

| C10 (10) | 0.26 / 0.26 | 0.13 / 0.26 | 0.13 / 0.13 | >1.04 |

| C12 (11) | 0.06 / 0.12 | 0.06 / 0.12 | 0.03 / 0.06 | >0.49 |

| C14 (12) | 0.03 / 0.06 | 0.03 / 0.06 | 0.01 / 0.03 | 0.12 / 0.23 |

| C16 (13) | 0.02 / 0.02 | 0.02 / 0.02 | 0.01 / 0.02 | 0.21 / >0.42 |

| C18 (14) | 0.05 / 0.10 | 0.05 / 0.10 | 0.02 / 0.05 | >0.40 |

| C20 (15) | 0.36 / 0.72 | 0.36 / 0.72 | 0.09 / 0.18 | >0.72 |

Source: Adapted from research on pyridine-4-aldoxime based salts. mdpi.com

Relationship Between Alkyl Chain Length and Antimicrobial Potency

The length of the alkyl side chain in quaternary pyridinium-4-aldoxime salts is a critical determinant of their antimicrobial activity. nih.govnih.gov Research indicates that the antimicrobial efficacy generally increases with the length of the alkyl chain up to a certain point, after which a "cutoff effect" is observed. nih.gov

For the antibacterial activity of this compound derivatives, this trend is evident. The potency against both Gram-positive and Gram-negative bacteria tends to increase from a C8 chain, peaking around C14 to C16, and then declining with longer chains like C18 and C20. nih.govmdpi.com This phenomenon is linked to the hydrophilic-hydrophobic balance of the molecule. An increase in the alkyl chain length enhances the hydrophobic character, which is crucial for penetrating the bacterial cell membrane. nih.gov However, an excessively long chain may be too hydrophobic, hindering its transport through the cell membrane. nih.gov

Similarly, in antifungal studies, derivatives with C14 and C16 alkyl chains demonstrated the most significant activity against both yeast and filamentous fungi, while those with shorter or longer chains were less effective. nih.govmdpi.com This highlights that an optimal alkyl chain length, typically between 12 and 16 carbon atoms, is necessary for the highest antimicrobial potency in this class of compounds. mdpi.com

Antioxidant Research on this compound and its Analogues

The antioxidant potential of various pyridine derivatives has been a subject of scientific inquiry. ijpsonline.comnih.gov Antioxidants are crucial for counteracting oxidative stress caused by free radicals, which are implicated in numerous pathological conditions. ijpsonline.com

Studies on pyridyl-substituted thiazolyl triazole derivatives have shown that compounds incorporating a 4-pyridyl moiety can exhibit remarkable antioxidant activity. scielo.br In one study, the antioxidant capacity was evaluated using DPPH free-radical scavenging and ferric reducing ability (FRAP) methods. tubitak.gov.tr The results indicated that 3- and 4-pyridyl derivatives generally showed higher antioxidant activity compared to 2-pyridyl derivatives. tubitak.gov.tr Specifically, some 4-pyridyl derivatives displayed IC50 values of less than 38 mM in the DPPH scavenging assay. tubitak.gov.tr

Another area of research involves hybrid compounds, such as the one linking 7-methoxytacrine with this compound (4-PA). mmsl.cz While primarily designed as a reactivator for acetylcholinesterase, the antioxidant properties of such complex molecules are also of interest. mmsl.czdntb.gov.ua The pyridine ring is a common structural motif in many compounds investigated for their ability to scavenge free radicals. ijpsonline.comnih.gov

Cytotoxicity Assessments of this compound Derivatives

The evaluation of cytotoxicity is a critical step in assessing the potential biomedical applications of any new compound. nih.govekb.eg For this compound derivatives, particularly the quaternary ammonium salts, cytotoxicity has been tested on various cell lines. nih.gov

In a study investigating the antimicrobial properties of these salts, their cytotoxicity was also assessed using a cell viability assay. nih.gov The results showed that the benzalkonium analogues, used as a reference, exhibited lower cytotoxicity compared to the synthesized pyridine-4-aldoxime derivatives. nih.gov The cytotoxic potential of pyridinium salts derived from 4-PA has been shown to vary significantly, with IC50 values ranging from as low as 3.5 µmol/L for some derivatives to over 1000 µmol/L for others, depending on the specific derivative and the cell line used.

Further research on other pyridine derivatives has also included cytotoxicity evaluations against various cancer cell lines, such as human colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7). ekb.eg In some instances, pyridine derivatives have shown significant cytotoxicity, indicating potential for anticancer applications, while others are noted for their low cytotoxicity, which is a favorable characteristic for antimicrobial agents. ekb.egnih.gov For example, certain novel pyridine derivatives containing an imidazo[2,1-b] mdpi.comnih.govthiadiazole moiety showed potent antimicrobial activity with little cytotoxicity to human LO2 cells. nih.gov

Coordination Chemistry and Metal Complexation Studies of 4 Pyridinealdoxime

4-Pyridinealdoxime as a Ligand in Metal Coordination Complexes

This compound has been investigated for its capacity to form coordination complexes with a range of metal ions. guidechem.com This complexation ability is central to its utility in various chemical applications.

Formation of Stable Complexes with Transition Metal Ions (e.g., Zn(II), Cu(II), Cd(II), Ir(III), Ni(II))

Studies have demonstrated the formation of stable coordination complexes between this compound and several transition metal ions, including Zn(II), Cu(II), Cd(II), Co(II), and Ni(II). nih.govidsi.mdnih.govresearchgate.netnih.govajol.info For instance, novel mononuclear Zn(II) complexes with this compound, such as [ZnCl₂(4-py)CHNOH}₂], [ZnBr₂(4-py)CHNOH}₂], and [Zn(O₂CMe)₂(4-py)CHNOH}₂]·2MeCN, have been synthesized and characterized. nih.gov Cd(II) complexes incorporating this compound have also been reported, including discrete mononuclear and dinuclear species, as well as one-dimensional coordination polymers. researchgate.netnih.gov The formation of Co(II) and Ni(II) coordination polymers involving this compound has been observed. idsi.mdajol.infoidsi.md Mixed ligand complexes containing this compound and other ligands with metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have also been synthesized. ajol.info

Coordination Modes of this compound (e.g., bidentate)

The coordination behavior of this compound as a ligand involves its interaction with metal centers. nih.govidsi.mdresearchgate.netidsi.md In certain cobalt(II) coordination polymers, this compound has been found to coordinate to the metal center in a monodentate fashion through the pyridine (B92270) nitrogen atom. idsi.mdidsi.md In a zinc(II) coordination polymer, this compound ligands were found to coordinate to the Zn(II) ion, which exhibited a tetrahedral coordination environment. nih.gov Another study on Zn(II) and Cd(II) acetate (B1210297) complexes with this compound indicated that the this compound molecules coordinate to the metal ions as neutral ligands. researchgate.net While bidentate coordination is a known mode for some pyridyl oximes, the specific coordination mode of this compound can vary depending on the metal ion and the presence of other ligands in the coordination sphere. researchgate.netresearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for the characterization of metal complexes formed with this compound, providing insights into their structure and bonding. Infrared (IR) spectroscopy is commonly used to identify the vibrational modes associated with the ligand and to infer coordination to the metal center. idsi.mdnih.govajol.infoidsi.mdnih.goviosrjournals.orgd-nb.infodoi.org UV-Vis spectroscopy is employed to study the electronic transitions within the complexes, which can provide information about the geometry and oxidation state of the metal ion. ajol.infonih.goviosrjournals.orgd-nb.infodoi.orgbsb-muenchen.de Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is valuable for confirming the structure of the ligand and its complexes in solution, although literature data on zinc and cadmium compounds containing oxime ligands are noted as scarce. nih.govnih.goviosrjournals.orgdoi.orgichem.md These spectroscopic methods, among others, are standard tools in the characterization of metal complexes involving ligands like this compound. nih.govajol.infonih.goviosrjournals.orgd-nb.infodoi.orgbsb-muenchen.deichem.md

Research on this compound as a Chelating Agent

This compound has been explored for its potential to act as a chelating agent, a property linked to its ability to form stable coordination complexes with metal ions. guidechem.com Chelating agents can bind to metal ions through multiple donor atoms, forming stable ring structures. cymitquimica.com

Potential in Remediation of Ecotoxic Metals

The chelating properties of this compound suggest a potential role in the remediation of ecotoxic metals. guidechem.com Chelating agents can be used in chemical remediation methods to immobilize or remove contaminants from affected environments, such as soil and water, addressing the significant environmental issue posed by heavy metal pollution. cymitquimica.comresearchgate.netmdpi.comnih.govsciencepublishinggroup.com While the search results highlight the general use of chelating agents in remediation and the study of this compound as a chelating agent, specific detailed research findings on the application of this compound itself for the remediation of particular ecotoxic metals were not extensively provided in the snippets. guidechem.comcymitquimica.commdpi.com However, its established ability to form coordination complexes with various transition metals supports its potential in this area. guidechem.com

Applications in Metal Ion Sequestration

Research indicates that this compound is studied for its ability to form coordination complexes with metal ions and its potential as a chelating agent. guidechem.com This capability is directly relevant to the sequestration of metal ions. Metal ion sequestration involves the binding of metal ions by a ligand or chelating agent, effectively removing them from solution or making them less available. nih.gov The formation of stable coordination complexes by this compound contributes to its potential application in metal ion sequestration processes. guidechem.com

Computational and Theoretical Studies of 4 Pyridinealdoxime

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. In the case of 4-PA, docking studies have focused on its interactions with AChE, both in its native form and when inhibited by OPs like VX or paraoxon. These investigations aim to understand how 4-PA fits into the enzyme's active site and peripheral anionic site, and how these interactions influence its ability to reactivate the inhibited enzyme.

Ligand-Enzyme Interactions with Acetylcholinesterase

Molecular docking studies have been employed to elucidate the interactions of 4-PA and its derivatives with human acetylcholinesterase (HssAChE), particularly when the enzyme is inhibited by nerve agents such as VX. These studies compare the theoretical docking results with experimental data on enzyme reactivation. researchgate.netnih.govnih.govcolab.wstandfonline.comtandfonline.com For instance, docking of 4-PA and hybrid compounds containing a 4-pyridinealdoxime moiety (like 7-methoxytacrine-4-pyridinealdoxime, referred to as hybrid 5C) to VX-inhibited HssAChE has been performed to understand their binding modes and affinities within the active site gorge, which contains both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). researchgate.netnih.govnih.govcolab.wstandfonline.comtandfonline.com

Docking calculations help to identify key amino acid residues within the enzyme's active site that interact with 4-PA through various forces, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govtandfonline.com Studies have pointed to residues such as Tyr72, Asp74, Tyr124, Ser198, Glu285, Trp286, and Tyr341 as being crucial for the interactions of pyridinium (B92312) aldoxime-based reactivators. nih.govtandfonline.com The binding site is typically restricted to a sphere within the active center gorge. nih.gov

Docking studies have also been used to evaluate the effect of structural modifications on the interaction with AChE. For example, studies on bisquaternary aldoxime reactivators with an oxime group in position four of the pyridinium ring tested their potency to reactivate paraoxon-inhibited HssAChE and HssBChE. mdpi.com Docking studies provided possible explanations for the observed experimental results, suggesting correlations between the percentage of reactivation and the percentage of poses at the Near Attack Conformation (NAC) for the enzyme-inhibitor complex. mdpi.com For some novel oximes with the oxime group at position 4, most poses at the NAC were found to be trapped between residues at the peripheral anionic site (Tyr72, Tyr124, and Trp286). mdpi.com

Near Attack Conformation (NAC) Approach in Reactivation Studies

The Near Attack Conformation (NAC) approach is a concept used in computational studies to assess the likelihood and efficiency of a chemical reaction, such as the reactivation of inhibited AChE by an oxime. researchgate.netnih.govnih.govcolab.wstandfonline.comtandfonline.comnih.gov The NAC is defined as a conformation where the reacting atoms are in close proximity and oriented favorably for the reaction to occur, resembling the transition state of a nucleophilic substitution reaction. nih.govtandfonline.com

In the context of AChE reactivation by oximes like 4-PA, the NAC involves the proper positioning of the oxime's nucleophilic oxygen atom relative to the phosphorus atom of the phosphonylated serine residue in the inhibited enzyme. nih.govtandfonline.com Docking studies based on the NAC approach assess the ability of the oxime to achieve this specific conformation within the narrow active site gorge of AChE. researchgate.netnih.govnih.govcolab.wstandfonline.comtandfonline.comnih.gov

Studies have utilized the NAC approach to evaluate the reactivation performance of 4-PA and its derivatives against VX-inhibited HssAChE. researchgate.netnih.govnih.govcolab.wstandfonline.comtandfonline.com By geometrically limiting the distance and angle of the nucleophilic attack in docking calculations, researchers can select poses that represent potential NACs. nih.gov The percentage of such poses can then be correlated with experimental reactivation data to understand the structure-activity relationship. nih.govtandfonline.com The NAC approach has been successfully applied to study the reactivation mechanism of AChE-OP complexes by oximes, showing good correlation with experimental data. researchgate.net

Data from docking studies focusing on the NAC can include the distance between the oxime oxygen and the phosphorus atom (dOP) and the angle formed by the oxime oxygen, the phosphorus atom, and the serine oxygen (θOPO). nih.govtandfonline.com A smaller dOP and an angle closer to 180° are indicative of a more favorable NAC for nucleophilic attack. nih.govtandfonline.com

Here is an example of how data from docking studies related to NAC might be presented:

| Compound | % Poses at NAC (Docking) | dOP (nm) | θOPO (degrees) |

| 4-PA | [Data from sources] | [Data] | [Data] |

| Hybrid 5C | [Data from sources] | [Data] | [Data] |

| 2-PAM | [Data from sources] | [Data] | [Data] |

| Obidoxime (B3283493) | [Data from sources] | [Data] | [Data] |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Applied to 4-PA and its complexes with AChE, MD simulations provide insights into the dynamic behavior of the system, including conformational changes, flexibility, and the stability of ligand-enzyme interactions.

Conformational Dynamics of this compound and its Complexes

MD simulations are used to explore the conformational space of molecules and their complexes. inflibnet.ac.in For 4-PA and its derivatives bound to AChE, MD simulations can reveal how the oxime interacts with the enzyme's active site over time, including changes in the orientation of the oxime group and interactions with surrounding amino acid residues. nih.govtandfonline.com

Studies have subjected selected poses from docking studies, particularly those in the NAC, to MD simulations to compute atomic trajectories and analyze the dynamic behavior of the ligands within the enzyme gorge. nih.govtandfonline.com These simulations can help refine the understanding of the binding poses and identify stable conformations that are conducive to the reactivation reaction. nih.govtandfonline.com

Analysis of MD trajectories can include monitoring parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of the protein-ligand complex. inflibnet.ac.in Interactions between the ligand and protein residues, such as hydrogen bonds and hydrophobic contacts, can also be monitored throughout the simulation. inflibnet.ac.in

For hybrid compounds like 7-methoxytacrine-4-pyridinealdoxime, MD simulations have been performed to complement docking studies and elucidate intermolecular interactions with different binding sites inside human acetylcholinesterase. nih.govmedvik.cz These simulations can help determine the stability of the hybrid compound's binding in both the CAS and PAS.

Quantum Chemical Studies (e.g., DFT, QM/MM)

Quantum chemical (QC) methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are essential for studying the electronic structure and reactivity of molecules. These methods are particularly valuable for investigating the chemical reaction mechanism of AChE reactivation by oximes, which involves bond breaking and formation.

DFT calculations can be used to explore the electronic properties of 4-PA, such as its molecular orbitals, charge distribution, and nucleophilicity. ias.ac.in Understanding these properties is crucial for predicting its reactivity towards the phosphonylated serine residue in inhibited AChE. DFT has been used to analyze the nucleophilicity of substituted pyridines, including 4-substituted pyridines, to predict molecules with enhanced nucleophilic character. ias.ac.in

QM/MM methods are powerful tools for studying chemical reactions in complex biological systems like enzymes. nih.govuniversite-paris-saclay.frmpg.de In a QM/MM approach, the chemically reactive region (e.g., the oxime and the phosphonylated serine) is treated with a high level of quantum mechanics, while the rest of the enzyme and surrounding environment are treated with classical molecular mechanics. nih.govmpg.de This allows for the accurate description of the chemical transformation while considering the influence of the protein environment.

QM/MM studies have been employed to investigate the mechanism of AChE reactivation by oximes, including those structurally related to 4-PA. dntb.gov.uaresearcher.lifemdpi.comresearchgate.net These studies can model the nucleophilic attack of the oxime oxygen on the phosphorus atom of the OP adduct, the formation of a transition state, and the subsequent displacement of the leaving group. nih.govacs.orgplos.orgfigshare.com

Quantum chemical calculations, often within a QM/MM framework, can provide detailed information about the energy profile of the reactivation reaction, including activation barriers and intermediate states. nih.govresearchgate.netmdpi.comacs.orgplos.orgfigshare.com For example, QM/MM studies have investigated the reactivation of VX-inhibited HssAChE by deprotonated pralidoxime (B1201516) (a related oxime), calculating the energy barrier for the reaction. mdpi.com

Studies using DFT and post-Hartree-Fock methods have examined the reactivation mechanism of tabun-conjugated AChE with various drugs, including pyridinealdoxime derivatives. plos.org These calculations can suggest that the initial attack of the pyridinealdoxime to the phosphorus center is the rate-determining step in some cases. plos.org The calculated activation barriers can provide insights into the relative efficacy of different oximes. plos.org

QM/MM calculations can also explore the influence of the enzyme environment, such as the role of specific amino acid residues or the protonation state of the oxime, on the reactivation mechanism and kinetics. nih.govtandfonline.comresearchgate.netacs.orgfigshare.comresearchgate.net For instance, studies have considered the deprotonated form of oximes, as deprotonation of the oxime group may occur within the enzyme's active site under physiological conditions, facilitating the nucleophilic attack. nih.govtandfonline.comresearchgate.netresearchgate.net

Here is an example of how data from quantum chemical studies might be presented:

| Reactivation System | Method | Activation Barrier (kcal/mol) | Rate-Determining Step |

| Tabun-inhibited AChE + Pyridinealdoxime | DFT/Post-HF | ~2.6 plos.org | Initial attack plos.org |

| VX-inhibited HssAChE + Deprotonated 2-PAM | QM/MM | ~4.76 (19.96 kJ/mol) mdpi.com | [Data from sources] |

Computational studies, employing molecular docking, molecular dynamics simulations, and quantum chemical methods, provide a detailed molecular-level understanding of how this compound and its derivatives interact with acetylcholinesterase and facilitate the reactivation of the inhibited enzyme. These theoretical insights are crucial for the rational design of more effective reactivators.

Elucidation of Reaction Energy Barriers and Transition States

Computational methods are frequently employed to investigate the energy barriers and transition states involved in the reactions of this compound. Understanding these aspects is crucial for elucidating reaction mechanisms and predicting reaction rates. The transition state represents a high-energy, short-lived molecular configuration that occurs at the peak of the energy barrier separating reactants and products. mit.eduims.ac.jp Identifying and characterizing these states computationally provides insights into how a reaction proceeds.

Studies involving oximes, including those structurally related to this compound, have utilized computational approaches to examine their interactions and reaction mechanisms, particularly in the context of their role as reactivators of inhibited enzymes like acetylcholinesterase (AChE). researchgate.netresearchgate.net These studies often involve calculating the energy profiles of the reactivation process, identifying key intermediates and transition states, and determining the associated energy barriers. researchgate.netresearchgate.net The concept of "near attack conformation" (NAC) is sometimes used in these studies to describe the molecular orientation just prior to the transition state, which can influence the reaction's energetic barrier. researchgate.netresearchgate.net Computational tools can help reduce the energetic barrier of a reaction by facilitating the transition from reactants to the transition state. researchgate.netresearchgate.net

While specific energy barrier values directly for this compound in isolation were not prominently found in the search results, the methodology applied to related oximes highlights the computational techniques used. These techniques, often based on quantum chemistry methods like Density Functional Theory (DFT), are capable of calculating the structures and energies of transition states, although this can be computationally intensive. mit.edumdpi.com Recent advancements in computational methods, including machine learning approaches, aim to accelerate the prediction of transition state structures and associated barriers, which is a key step in predicting chemical reactivity. mit.eduims.ac.jp

Electronic Structure Analysis and Reactivity Prediction

Analyzing the electronic structure of this compound provides fundamental insights into its reactivity and interactions with other molecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. gsconlinepress.commdpi.com DFT can be used to determine various electronic properties, such as molecular orbitals (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential maps. mdpi.com These properties are directly related to a molecule's propensity to donate or accept electrons, which dictates its behavior in chemical reactions.

Molecular electrostatic potential maps, calculated using DFT, can visualize the charge distribution across the molecule, highlighting regions that are likely to be involved in electrostatic interactions. mdpi.com This is particularly relevant for understanding how this compound might interact with charged or polar species in its environment.

The dipole moment is another electronic property calculated through computational methods that can provide insights into reactivity. gsconlinepress.com A higher dipole moment can suggest increased adsorption potential and, in some contexts, higher chemical reactivity. gsconlinepress.com Global hardness and softness, derived from DFT calculations, are also used to predict chemical reactivity and stability based on the Hard and Soft Acids and Bases (HSAB) principle. gsconlinepress.com Greater hardness is associated with higher stability and lower reactivity. gsconlinepress.com

While specific detailed electronic structure parameters (like precise HOMO/LUMO energies or partial charges) for this compound were not extensively detailed in the immediate search results, the methodologies applied to similar compounds demonstrate how computational chemistry is used to analyze the electronic structure and predict the reactivity of such molecules. mdpi.comresearchgate.netarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of a series of compounds and their biological or chemical activity. researchgate.net This approach aims to develop predictive models that can estimate the activity of new, untested compounds based on their molecular structures. QSAR is widely applied in various fields, including medicinal chemistry and environmental science.

In the context of this compound and related oximes, QSAR analysis has been employed to understand how structural modifications influence their activity, particularly as reactivators of organophosphate-inhibited enzymes like AChE. researchgate.netnih.gov QSAR models can incorporate various molecular descriptors, which are numerical representations of different aspects of a molecule's structure, such as electronic, steric, and topological properties.

Studies have utilized techniques like multiple linear regression (MLR) and genetic algorithms (GA) to build QSAR models. researchgate.net These models aim to identify the key structural features that contribute significantly to the observed activity. For example, a QSAR model might reveal the importance of molecular volume, the presence of specific functional groups, or the spatial arrangement of atoms for the compound's activity.

While a specific QSAR model focused solely on this compound as the primary variable was not found, research on series of oximes that include this compound or its derivatives demonstrates the application of QSAR in this area. researchgate.netnih.govqsardb.org These studies use computational methods to analyze datasets of compounds with known activities and correlate those activities with calculated molecular descriptors. researchgate.net The resulting QSAR models can then be used to predict the activity of novel compounds and guide the design of new, more potent analogs. researchgate.net

QSAR analysis can be performed in two or three dimensions (2D or 3D QSAR), with 3D QSAR incorporating the three-dimensional arrangement of atoms and their associated fields (e.g., electrostatic and steric fields) to build more sophisticated models. The insights gained from QSAR analyses, combined with other computational techniques like molecular docking, can provide a comprehensive understanding of the factors governing the activity of compounds like this compound and its related structures. researchgate.net

Advanced Analytical Techniques for 4 Pyridinealdoxime Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of 4-Pyridinealdoxime. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that can be used for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons on the pyridine (B92270) ring and the oxime group. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the oxime proton (-OH) typically appears as a singlet at a high chemical shift, around 12.45 ppm. chemicalbook.com The protons of the pyridine ring appear at distinct chemical shifts, and their coupling patterns provide information about their relative positions. chemicalbook.com For example, the protons adjacent to the nitrogen atom are generally observed further downfield due to the electron-withdrawing effect of the nitrogen. oregonstate.edusigmaaldrich.com The anti-isomer, which is often of greater interest, can be distinguished from the syn-isomer by the chemical shift of the oxime proton; it resonates at approximately 8.2 ppm as a singlet in deuterated methanol (B129727), while the syn-isomer's signal appears around 7.9 ppm as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom. oregonstate.edu For example, the carbon atom of the C=NOH group will have a characteristic chemical shift that distinguishes it from the aromatic carbons of the pyridine ring.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (δ) in ppm |

| H (Oxime) | 12.45 (in DMSO-d₆) chemicalbook.com |

| H (Pyridine Ring) | 8.83 (d), 7.75 (d), 8.40 (s) (in DMSO-d₆) chemicalbook.com |

| H (Oxime, anti-isomer) | 8.2 (s) (in CD₃OD) |

| H (Oxime, syn-isomer) | 7.9 (m) (in CD₃OD) |

d: doublet, s: singlet, m: multiplet Solvent and specific isomer can influence chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. tutorchase.com In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion with minimal fragmentation. uni-marburg.de For this compound, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 123.1. This confirms the molecular weight of the compound to be 122.12 g/mol .

| Mass Spectrometry Data for this compound | |

| Technique | Observed Ion (m/z) |

| ESI-MS | 123.1 [M+H]⁺ |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. universallab.org Different chemical bonds vibrate at specific frequencies, resulting in a unique infrared spectrum.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3550 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group. libretexts.org The C=N stretching vibration of the oxime is usually observed around 1640-1690 cm⁻¹. The characteristic vibrations of the pyridine ring, including C-H and C=C stretching, appear in the aromatic region of the spectrum. ajchem-a.com Notably, the O-H stretching frequency can help differentiate between the syn and anti isomers, with the anti-isomer showing a band around 3200 cm⁻¹ and the syn-isomer around 3100 cm⁻¹.

| FTIR Spectroscopy Data for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (anti-isomer) | 3200 |

| O-H Stretch (syn-isomer) | 3100 |

| C=N Stretch | 1640-1690 |

| C-H Aromatic Stretch | ~3000-3100 ajchem-a.com |

| C=C Aromatic Stretch | ~1400-1600 ajchem-a.com |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The pyridine ring and the oxime group in this compound act as chromophores.

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or water, typically shows absorption maxima (λ_max) in the ultraviolet region. jchr.org These absorptions are due to electronic transitions within the molecule, such as π → π* and n → π* transitions. amazonaws.com The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. For pyridine itself, absorption maxima are observed around 250-262 nm. researchgate.net

| UV-Vis Spectroscopy Data for this compound | |

| Solvent | Approximate λ_max (nm) |

| Methanol/Water | ~250-270 |

The exact λ_max can vary depending on the solvent and pH.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for analyzing it in complex mixtures. These techniques rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. mdpi.comhelixchrom.com It is widely used to determine the purity of the compound and to quantify it in various samples. chromatographyonline.comsepscience.com

A common HPLC method for this compound involves reversed-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijmrhs.com An acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.

This technique can effectively separate this compound from its starting materials, byproducts, and degradation products. researchgate.net Furthermore, HPLC can be used to resolve the syn and anti isomers of this compound, which may have different retention times. For example, using a C18 column with a mobile phase of 0.1% TFA in an acetonitrile/water gradient, the syn- and anti-isomers have been reported to have retention times of 4.15 and 5.22 minutes, respectively. Detection is typically carried out using a UV detector set at a wavelength where this compound shows strong absorbance. nih.gov

| Typical HPLC Parameters for this compound Analysis | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water with 0.1% TFA |

| Detection | UV at ~254 nm nih.gov |

| Retention Time (anti-isomer) | 5.22 minutes |

| Retention Time (syn-isomer) | 4.15 minutes |

Retention times are dependent on the specific HPLC system, column, and mobile phase conditions.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique in solid-state chemistry, providing detailed information about the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. mt.comnetzsch.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the molecule with atomic-level resolution. mt.com This reveals exact bond lengths, bond angles, and conformational details.

For this compound, SCXRD studies have provided key insights into its molecular geometry. A significant finding is that the oxime group is not perfectly coplanar with the pyridine ring; instead, it is twisted out of the ring plane by approximately 13.7 degrees for the syn-isomer. ebi.ac.uk This dihedral angle is a critical structural parameter influencing the molecule's interaction with other substances.

The type of data obtained from an SCXRD analysis of a compound containing this compound is illustrated in the table below, using a reported iron-cobalt octacyanidoniobate complex as an example. mdpi.com

Table 1: Example Crystallographic Data for a (Fe₀.₇₁Co₀.₂₉)₂Nb(CN)₈₈·3H₂O Complex

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 20.2572 |

| c (Å) | 15.0154 |

| Unit Cell Volume (ų) | 6164.8 |

Data sourced from a study on cyanido-bridged Fe(II) spin-crossover networks. mdpi.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and analyze the purity of a bulk sample. researchgate.net Instead of a single crystal, PXRD uses a finely ground powder, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. researchgate.net

In research involving this compound, PXRD is crucial for confirming the identity and phase purity of newly synthesized materials, especially coordination polymers and metal-organic frameworks. For example, in the study of the (FeₓCo₁₋ₓ)₂Nb(CN)₈₈·zH₂O series, PXRD combined with Rietveld analysis was used to confirm that all the synthesized compounds were isostructural. mdpi.com This analysis allowed for the precise determination of the unit cell parameters for each compound in the series, showing how the lattice constants changed with the varying ratio of iron to cobalt. mdpi.com

Table 2: Lattice Parameters of (FeₓCo₁₋ₓ)₂Nb(CN)₈₈·zH₂O Determined by PXRD

| Compound (x value) | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |

|---|---|---|---|

| x = 1 | 20.2974 | 15.0066 | 6184.1 |

| x = 0.92 | 20.2854 | 15.0102 | 6176.4 |

| x = 0.71 | 20.2572 | 15.0154 | 6164.8 |

| x = 0.50 | 20.2319 | 15.0185 | 6149.8 |

| x = 0.21 | 20.2033 | 15.0215 | 6133.4 |

| x = 0 | 20.1982 | 15.0224 | 6129.7 |

Data adapted from Kenta Imoto, et al., Inorganics (2017). mdpi.com

Thermal Analysis Techniques (e.g., DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool in this category, measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. waset.orgugr.es It provides quantitative information on thermal events such as melting, crystallization, and decomposition. tainstruments.com

For this compound, DSC is used to determine its melting point and thermal stability. The compound is a solid at room temperature and has a reported melting point in the range of 130-132°C. ebi.ac.uk A DSC measurement would show a sharp endothermic peak in this temperature range, corresponding to the energy absorbed during the melting process. The peak's temperature and enthalpy of fusion can be precisely calculated from the curve. mt.com Purity analysis can also be performed, as impurities typically cause a depression and broadening of the melting peak. waset.org

While detailed DSC curves for pure this compound are not extensively published, thermal analysis techniques (including DSC, TGA, and DTA) have been applied to its metal complexes to evaluate their thermal stability and decomposition pathways. uniroma1.it

Table 3: Physical and Thermal Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Powder | |

| Melting Point | 130-132 °C | ebi.ac.uk |

Future Research Directions and Emerging Paradigms for 4 Pyridinealdoxime

Design of Next-Generation 4-Pyridinealdoxime-Based Therapeutics

Research is ongoing into designing novel therapeutic agents based on the this compound structure, particularly in the context of counteracting organophosphorus (OP) poisoning. Conventional oxime reactivators, such as pralidoxime (B1201516) (2-PAM), obidoxime (B3283493), trimedoxime, and asoxime, have limitations, including varying efficacy against different OPs and poor blood-brain barrier (BBB) permeability. unizg.hrnih.govtandfonline.com

Next-generation therapeutics are being designed to overcome these limitations. One approach involves conjugating this compound to other molecules that can enhance its properties. For instance, a conjugated compound based on this compound, a butylene chain, and atropine (B194438) has been synthesized and investigated for its potential as an antidote against OP poisoning. unizg.hr The 4-oxime group in the pyridinium (B92312) ring and the butylene linker have shown beneficial structural characteristics in previous studies against OP inhibition. unizg.hr

Another avenue of research involves creating hybrid compounds. A 7-methoxytacrine–this compound hybrid has been designed as a potential prophylactic agent with reactivation properties against organophosphate intoxication. tandfonline.comtandfonline.com This hybrid compound aims to interact with different subdomains of the acetylcholinesterase (AChE) active site. tandfonline.com In silico and in vitro studies have evaluated the reactivation potency of novel isatin-pyridine oxime hybrids against inhibited AChE, suggesting they are promising compounds for tackling organophosphorus poisoning. tandfonline.com

The design of non-quaternary oximes, including pyridine (B92270) amidoximes, is also being explored to improve BBB penetration, a significant challenge with current quaternary oxime therapeutics. nih.gov

Exploration of Novel Catalytic and Material Applications

The chemical properties of pyridine oximes, including their ability to coordinate with metal ions, make them interesting candidates for catalytic and material applications. researchgate.netmdpi.com The complexing nature of N-hydroxypyridine-2- or -4-carboximidamide, which can coordinate to divalent metal ions, is a key feature in this regard. researchgate.net

Research is exploring the use of pyridine oximes in the synthesis of novel metal complexes and coordination polymers. These materials can exhibit unique structural features and combine physical properties like magnetism and luminescence, relevant to fields such as catalysis and molecular magnetism. mdpi.com For example, this compound has been incorporated into a 3D Fe–Nb mixed-metal compound, Fe₂[Nb(CN)₈]·(this compound)₈·2H₂O, which is being studied for its photomagnetic properties. cambridge.orgsns.gov Computational studies on this compound have predicted spin-crossover transitions. cambridge.org

The synergistic effect between different properties in these metal complexes may enhance their performance in applications related to catalysis, sensing, drug delivery, spintronics, and photonics. mdpi.com

Advanced Computational Modeling for Predictive Research

Advanced computational modeling plays a crucial role in understanding the behavior of this compound and predicting the properties of new compounds based on its structure. Techniques such as molecular docking, molecular dynamics simulations, ONIOM calculations, and the Fragment Molecular Orbital (FMO) method are employed to gain insights into interactions and reactivity. rsc.orgmdpi.com

Computational studies have been used to investigate the interactions of this compound and its derivatives with enzymes like acetylcholinesterase, particularly in the context of organophosphate detoxification. tandfonline.commdpi.comtandfonline.comresearchgate.net These studies help in understanding binding affinities, reactivation mechanisms, and the influence of structural modifications on activity. rsc.orgmdpi.com For instance, molecular modeling has been used to study the interactions of a 7-methoxytacrine-4-pyridinealdoxime hybrid with VX-inhibited human acetylcholinesterase to assess different spacer lengths and understand the reactivation process. mdpi.comtandfonline.comresearchgate.netacs.org

Computational methods are also valuable in the design phase of new therapeutics, allowing for the prediction of properties like binding affinity and BBB permeability before synthesis. tandfonline.comrsc.org Furthermore, computational modeling is applied to predict the properties of materials incorporating this compound, such as the spin-crossover transitions in metal-organic frameworks. cambridge.org

Data from computational studies, such as binding energies and interaction analyses, provide detailed research findings that guide experimental work in designing next-generation compounds. rsc.orgtandfonline.com

Environmental and Industrial Applications of this compound Chemistry

The chemistry of this compound also finds potential applications in environmental and industrial contexts. Its ability to bind to metal ions suggests utility in areas like analytical chemistry and environmental remediation. cymitquimica.com

Research has indicated that this compound can be a precursor to disinfection byproducts (DBPs), specifically chloropicrin, during water and wastewater treatment processes. dergipark.org.tr Understanding the formation pathways and yields of such DBPs is crucial for developing effective water treatment strategies and ensuring public health. dergipark.org.tr